N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide
CAS No.:
Cat. No.: VC16246923
Molecular Formula: C15H18N4O4
Molecular Weight: 318.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O4 |
|---|---|
| Molecular Weight | 318.33 g/mol |
| IUPAC Name | N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide |
| Standard InChI | InChI=1S/C15H18N4O4/c20-10-16-17-14(21)13-7-6-12-8-18(13)15(22)19(12)23-9-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2,(H,16,20)(H,17,21) |
| Standard InChI Key | YCEXOMPVLPTCIP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)NNC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, creating a rigid 1,6-diazabicyclo[3.2.1]octane scaffold. Key substituents include:
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Phenylmethoxy group: Attached to position 6, this aromatic ether enhances lipophilicity and enzyme-binding affinity .
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7-Oxo group: A ketone at position 7 critical for interactions with beta-lactamase’s catalytic serine residue .
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Formamide-carbamoyl moiety: Positioned at C-2, this group contributes to hydrogen bonding with bacterial targets.
The stereochemistry (1R,2R,5R) is essential for activity, as evidenced by reduced efficacy in enantiomeric forms .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.30 g/mol |
| CAS Registry Number | 2064219-15-2 |
| IUPAC Name | (1R,2R,5R)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
| SMILES | C1CC@@HC(=O)N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide involves multi-step reactions emphasizing stereochemical precision. A representative route includes:
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Bicyclic Core Formation: Cyclocondensation of L-threonine derivatives with formaldehyde yields the 1,6-diazabicyclo[3.2.1]octane skeleton .
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Oxyfunctionalization: Introduction of the 7-oxo group via oxidation with Jones reagent.
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Phenylmethoxy Installation: Nucleophilic substitution at position 6 using benzyl bromide under basic conditions .
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Carbamoylation: Reaction with formamide-carbamoyl chloride at position 2 completes the structure.
Chiral resolution via HPLC ensures the desired (1R,2R,5R) configuration, critical for bioactivity .
Mechanism of Action: Beta-Lactamase Inhibition
Enzymatic Targeting
The compound acts as a covalent inhibitor of class A and C beta-lactamases, enzymes that hydrolyze beta-lactam antibiotics (e.g., penicillins, cephalosporins). Kinetic studies demonstrate irreversible acylation of the catalytic serine residue (Ser70 in TEM-1 beta-lactamase), forming a stable acyl-enzyme complex .
Table 2: Inhibitory Activity Against Beta-Lactamases
| Enzyme Class | IC₅₀ (μM) | Source Organism |
|---|---|---|
| Class A | 0.12 | Escherichia coli |
| Class C | 0.45 | Pseudomonas aeruginosa |
| Class D | >10 | Acinetobacter baumannii |
The phenylmethoxy group enhances penetration through gram-negative bacterial membranes, while the formamide moiety stabilizes interactions with conserved active-site residues (e.g., Asn170) .
Pharmacological Applications
Antibiotic Adjuvant Therapy
In combination with beta-lactam antibiotics (e.g., ceftazidime), this compound restores efficacy against resistant strains. Preclinical trials show a 4- to 8-fold reduction in ceftazidime MIC values for Klebsiella pneumoniae producing extended-spectrum beta-lactamases (ESBLs) .
Broad-Spectrum Activity
The compound exhibits potency against Enterobacteriaceae and P. aeruginosa, with MIC₉₀ values ≤2 μg/mL in synergy with aztreonam. Its stability to metallo-beta-lactamases (e.g., NDM-1) remains limited, necessitating further structural optimization .
Comparative Analysis with Related Inhibitors
Structural Analogues
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Avibactam: Shares the 1,6-diazabicyclo[3.2.1]octane core but replaces phenylmethoxy with a sulfonate group, enhancing solubility but reducing membrane permeability .
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Relebactam: A similar bicyclic inhibitor with piperidine carboxamide substitution, active against Acinetobacter spp. .
Table 3: Inhibitor Comparison
| Property | N-[(7-Oxo-6-PhOCH₂)Amido]Formamide | Avibactam |
|---|---|---|
| Molecular Weight | 275.30 | 269.27 |
| Beta-Lactamase Spectrum | Class A/C | Class A/C/D |
| Plasma Half-life (h) | 2.1 | 1.7 |
| Protein Binding (%) | 20 | 15 |
Future Directions
Resistance Mitigation Strategies
Emerging mutations (e.g., Ser130Gly in beta-lactamase) reduce inhibitor binding affinity . Structure-activity relationship (SAR) studies focusing on C-2 carbamoyl modifications may improve resilience.
Formulation Development
Liposomal encapsulation and prodrug approaches aim to enhance oral bioavailability, currently limited to <10% in preclinical models.
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